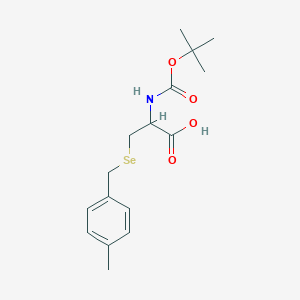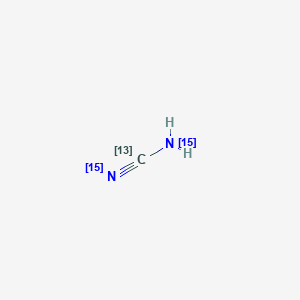
Boc-Sec(pMeBzl)-OH
Übersicht
Beschreibung
Boc-Sec(pMeBzl)-OH, also known as tert-butoxycarbonyl-selenocysteine (4-methylbenzyl) ester, is a derivative of selenocysteine. Selenocysteine is an amino acid that contains selenium, which is an essential trace element in the human diet. The compound this compound is used in peptide synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Sec(pMeBzl)-OH typically involves the protection of the selenocysteine amino group with a tert-butoxycarbonyl (Boc) group and the protection of the selenol group with a 4-methylbenzyl (pMeBzl) group. The general synthetic route includes:
Protection of the amino group: Selenocysteine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected selenocysteine.
Protection of the selenol group: The Boc-protected selenocysteine is then reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:
- Large-scale protection of the amino group using di-tert-butyl dicarbonate.
- Large-scale protection of the selenol group using 4-methylbenzyl chloride.
- Purification of the final product using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-Sec(pMeBzl)-OH undergoes various chemical reactions, including:
Oxidation: The selenol group can be oxidized to form seleninic acid or selenoxide.
Reduction: The selenol group can be reduced to form selenide.
Substitution: The Boc and pMeBzl protecting groups can be removed under acidic or basic conditions to yield free selenocysteine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the selenol group.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce the selenol group.
Deprotection: Trifluoroacetic acid (TFA) can be used to remove the Boc group, and hydrogenolysis can be used to remove the pMeBzl group.
Major Products Formed
Oxidation: Seleninic acid or selenoxide.
Reduction: Selenide.
Deprotection: Free selenocysteine.
Wissenschaftliche Forschungsanwendungen
Boc-Sec(pMeBzl)-OH has several scientific research applications, including:
Peptide Synthesis: It is used as a building block in the synthesis of selenopeptides, which are peptides containing selenocysteine residues.
Biological Studies: Selenocysteine-containing peptides are used to study the role of selenium in biological systems, including its antioxidant properties and its role in enzyme catalysis.
Medicinal Chemistry: Selenocysteine derivatives are investigated for their potential therapeutic applications, including their use as antioxidants and in the treatment of diseases related to oxidative stress.
Industrial Applications: Selenocysteine derivatives are used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Boc-Sec(pMeBzl)-OH involves its incorporation into peptides and proteins. Selenocysteine is known as the 21st amino acid and is incorporated into proteins via a unique mechanism involving a specific transfer RNA (tRNA) and a specialized elongation factor. The presence of selenium in selenocysteine allows it to participate in redox reactions and catalysis, making it an essential component of various enzymes, including glutathione peroxidases and thioredoxin reductases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Cys(pMeBzl)-OH: A cysteine derivative with similar protecting groups.
Boc-Sec(Bzl)-OH: A selenocysteine derivative with a benzyl protecting group instead of a 4-methylbenzyl group.
Boc-Sec(OMe)-OH: A selenocysteine derivative with a methoxy protecting group.
Uniqueness
Boc-Sec(pMeBzl)-OH is unique due to the presence of the 4-methylbenzyl protecting group, which provides specific steric and electronic properties that can influence the reactivity and stability of the compound. This makes it particularly useful in certain synthetic applications where these properties are advantageous.
Eigenschaften
IUPAC Name |
3-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCRDJVKMSGEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Hydroxy-2-pyridinyl)carbonyl]-piperidine](/img/structure/B3331998.png)



![2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B3332034.png)


![6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B3332059.png)

![N'-[9-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3332067.png)



![Ethyl 2-amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3332085.png)
